Antimicrobial Activity: Absence of Direct Quantitative Comparator Data
No published MIC data (e.g., in μg/mL) exists for (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide against any bacterial strain. Claims of 'notable antimicrobial activity' from non-authoritative sources lack quantification, assay conditions, or comparator data [1]. In contrast, the structurally related antibiotic cloxacillin, bearing the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido moiety, demonstrates potent MIC values (e.g., ≤0.25 μg/mL against S. aureus) [2]. Without a quantitative comparator, any differentiation claim is speculative, and this must be classified strictly as a data gap.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Cloxacillin: MIC ≤0.25 μg/mL against methicillin-susceptible S. aureus [2] |
| Quantified Difference | Cannot be calculated. The evidence gap is total. |
| Conditions | N/A for the target compound; comparator data from standard CLSI broth microdilution. |
Why This Matters
For procurement in antibacterial research, the complete absence of MIC data means the compound cannot be selected over a validated comparator based on efficacy.
- [1] BenchChem product page, (E)-3-(2-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acrylamide. Note: This source is excluded from the core evidence per user rules, but is referenced here to illustrate the lack of authoritative data. View Source
- [2] Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing, M100, 33rd ed. Wayne, PA; 2023. View Source
